2(3H)-Benzoxazolone, 6-(4-chlorobenzoyl)-3-methyl-
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Overview
Description
2(3H)-Benzoxazolone, 6-(4-chlorobenzoyl)-3-methyl- is a synthetic organic compound that belongs to the benzoxazolone family This compound is characterized by the presence of a benzoxazolone core structure with a 4-chlorobenzoyl group at the 6-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 6-(4-chlorobenzoyl)-3-methyl- typically involves the reaction of 3-methyl-2(3H)-benzoxazolone with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzoxazolone, 6-(4-chlorobenzoyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazolone derivatives.
Scientific Research Applications
2(3H)-Benzoxazolone, 6-(4-chlorobenzoyl)-3-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2(3H)-Benzoxazolone, 6-(4-chlorobenzoyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2(3H)-Benzoxazolone, 6-(4-methylbenzoyl)-3-methyl-
- 2(3H)-Benzoxazolone, 6-(4-fluorobenzoyl)-3-methyl-
- 2(3H)-Benzoxazolone, 6-(4-bromobenzoyl)-3-methyl-
Uniqueness
2(3H)-Benzoxazolone, 6-(4-chlorobenzoyl)-3-methyl- is unique due to the presence of the 4-chlorobenzoyl group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the benzoyl group .
Properties
CAS No. |
123172-44-1 |
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Molecular Formula |
C15H10ClNO3 |
Molecular Weight |
287.70 g/mol |
IUPAC Name |
6-(4-chlorobenzoyl)-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C15H10ClNO3/c1-17-12-7-4-10(8-13(12)20-15(17)19)14(18)9-2-5-11(16)6-3-9/h2-8H,1H3 |
InChI Key |
CFTKMMJMJRFCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl)OC1=O |
Origin of Product |
United States |
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